

An In-depth Technical Guide to Vandetanib-d6: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of **Vandetanib-d6**, a deuterated analog of the multi-kinase inhibitor Vandetanib. This document is intended for professionals in research and drug development who require detailed technical information for analytical and pharmacokinetic studies.

Core Chemical Properties

Vandetanib-d6 is the stable isotope-labeled version of Vandetanib, where six hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for the quantification of Vandetanib in biological matrices using mass spectrometry-based assays.[1][2] Its physical and chemical properties are summarized below.



Property	Value	References
CAS Number	1174683-49-8	[1][2][3][4][5][6]
Molecular Formula	C22H18D6BrFN4O2	[1][4][5]
Molecular Weight	481.40 g/mol	[1][6]
IUPAC Name	N-(4-bromo-2-fluorophenyl)-6- (methoxy-d3)-7-((1-(methyl- d3)piperidin-4- yl)methoxy)quinazolin-4-amine	[1][5][6]
Synonyms	ZD6474-d6	[2]
Physical Form	Solid	[3]
Solubility	Soluble in DMSO, Methanol, and THF.	[3][6]
Storage	Store at -20°C.	[3]
Purity (Deuterated)	≥99% deuterated forms (d₁-d ₆).	[6]

Chemical Structure

The chemical structure of **Vandetanib-d6** is identical to that of Vandetanib, with the exception of deuterium substitution at the methoxy and N-methyl piperidinyl groups. This substitution provides a distinct mass difference for mass spectrometric detection without significantly altering the chemical behavior.

Quinazoline Core

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Caption: 2D Chemical Structure of Vandetanib-d6.

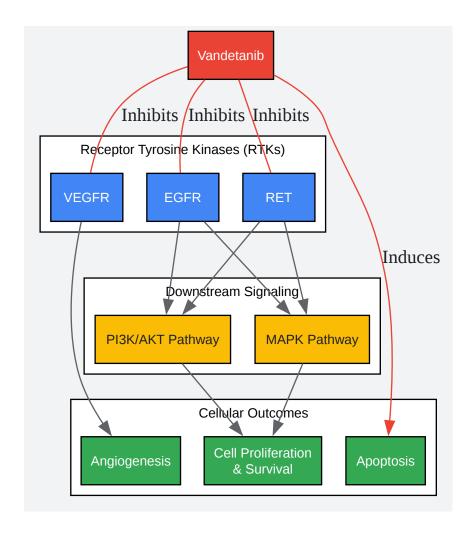
Mechanism of Action of Parent Compound: Vandetanib

Vandetanib is a potent, orally active inhibitor of multiple receptor tyrosine kinases (RTKs).[2] Its primary targets are Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[7][8] [9] By inhibiting these pathways, Vandetanib effectively disrupts key processes involved in tumor growth and survival:

- VEGFR Inhibition: Blocks angiogenesis, the formation of new blood vessels, thereby limiting the tumor's supply of oxygen and nutrients.[7][8]
- EGFR Inhibition: Disrupts signaling pathways such as PI3K/AKT and MAPK, which are critical for tumor cell proliferation and survival.[7][8]
- RET Inhibition: Particularly significant in medullary thyroid carcinoma (MTC), where RET mutations are a key oncogenic driver.[7][8]

The multi-targeted nature of Vandetanib allows it to exert a synergistic antitumor effect by simultaneously suppressing tumor cell proliferation, inducing apoptosis (programmed cell death), and impeding the supportive tumor microenvironment.[7]





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Caption: Vandetanib's multi-targeted inhibition of key signaling pathways.

Experimental Protocols

The synthesis of Vandetanib is a multi-step process. While various routes have been published, a common approach involves the construction of the quinazoline core followed by the addition of the side chains.[10][11]

- Quinazoline Core Formation: Synthesis typically starts from substituted anthranilic acid derivatives, which undergo cyclization to form the quinazolinone ring system.[12]
- Chlorination: The hydroxyl group at the 4-position of the quinazolinone is converted to a chlorine atom using a chlorinating agent, creating a reactive intermediate.[11][12]

Foundational & Exploratory





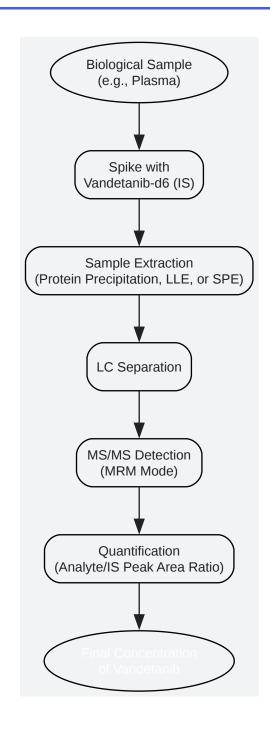
- Side-Chain Addition (Anilino Group): The 4-chloroquinazoline is reacted with 4-bromo-2-fluoroaniline to attach the anilino side chain.
- Side-Chain Addition (Piperidinyl Methoxy Group): The final side chain is introduced at the 7position.
- Final Methylation: If an unprotected piperidine precursor is used, the synthesis concludes with the N-methylation of the piperidine ring.[12]

For **Vandetanib-d6**, deuterated intermediates, specifically (methoxy-d3) and (1-(methyl-d3)piperidin-4-yl)methanol, are used in the appropriate steps to introduce the deuterium labels.

Vandetanib-d6 is primarily used as an internal standard (IS) for the accurate quantification of Vandetanib in biological samples (e.g., plasma, serum) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- Sample Preparation: A known concentration of **Vandetanib-d6** (the IS) is spiked into the biological sample. Both the analyte (Vandetanib) and the IS are then extracted from the matrix, commonly via protein precipitation, liquid-liquid extraction, or solid-phase extraction.
- LC Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. A suitable column and mobile phase are used to chromatographically separate Vandetanib and Vandetanib-d6 from other matrix components.
- MS/MS Detection: The column effluent is introduced into a tandem mass spectrometer. The
 instrument is set to monitor specific mass-to-charge (m/z) transitions for both Vandetanib and
 Vandetanib-d6 (Multiple Reaction Monitoring MRM).
- Quantification: Because the IS is added at the beginning, it experiences the same
 processing and potential variations as the analyte. The concentration of Vandetanib in the
 original sample is determined by calculating the peak area ratio of the analyte to the IS and
 comparing this ratio to a standard curve prepared with known concentrations of Vandetanib.





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Caption: A typical bioanalytical workflow using **Vandetanib-d6** as an internal standard.

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